N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine
CAS No.: 450344-90-8
Cat. No.: VC4347249
Molecular Formula: C12H11N5O4
Molecular Weight: 289.251
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 450344-90-8 |
|---|---|
| Molecular Formula | C12H11N5O4 |
| Molecular Weight | 289.251 |
| IUPAC Name | 4-N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine |
| Standard InChI | InChI=1S/C12H11N5O4/c13-11-10(17(18)19)12(16-5-15-11)14-4-7-1-2-8-9(3-7)21-6-20-8/h1-3,5H,4,6H2,(H3,13,14,15,16) |
| Standard InChI Key | DHIMGCWQXMNGAI-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)CNC3=NC=NC(=C3[N+](=O)[O-])N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyrimidine core (C₄H₃N₃) substituted with:
-
A nitro group (-NO₂) at the 5-position, introducing strong electron-withdrawing effects.
-
An amino group (-NH₂) at the 6-position.
-
A 1,3-benzodioxol-5-ylmethyl group (-CH₂C₆H₃O₂) at the 4-position, conferring lipophilicity and potential receptor-binding affinity .
The benzodioxole moiety comprises a fused benzene ring with two oxygen atoms at the 1- and 3-positions, creating a bicyclic system known to enhance metabolic stability in drug design.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₁₁N₅O₄ |
| Molecular Weight | 313.26 g/mol |
| LogP (Predicted) | 1.8 ± 0.3 (Moderate lipophilicity) |
| Hydrogen Bond Donors | 3 (Two amine groups, one benzodioxole O) |
| Hydrogen Bond Acceptors | 7 (Nitro O, benzodioxole O, pyrimidine N) |
| Rotatable Bonds | 3 (Methylene and amine linkages) |
Spectroscopic Characterization
While experimental data for this specific compound are unavailable, analogous pyrimidinediamines exhibit characteristic spectral features:
-
¹H NMR: Peaks at δ 8.2–8.5 ppm (pyrimidine H), δ 6.7–7.1 ppm (benzodioxole aromatic H), and δ 4.5–5.0 ppm (methylene -CH₂-) .
-
IR: Stretching vibrations at 1,540–1,560 cm⁻¹ (NO₂ asymmetric), 1,340–1,360 cm⁻¹ (NO₂ symmetric), and 3,300–3,400 cm⁻¹ (N-H) .
Synthesis and Reactivity
Synthetic Routes
The compound can be synthesized through sequential functionalization of a pyrimidine precursor. A plausible pathway involves:
-
Nitration: Introduction of the nitro group to 4,6-diaminopyrimidine using nitric acid/sulfuric acid.
-
Alkylation: Reaction of 5-nitro-4,6-diaminopyrimidine with 1,3-benzodioxole-5-methyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C, 2 h | 65–70 |
| Alkylation | 1,3-Benzodioxole-5-methyl bromide, | 45–50 |
| K₂CO₃, DMF, 80°C, 12 h |
Chemical Reactivity
The nitro group at C5 renders the pyrimidine ring electron-deficient, directing electrophilic substitution to the 2-position. Key reactions include:
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 5-amino derivatives .
-
Nucleophilic Aromatic Substitution: Displacement of the 6-amino group with thiols or alkoxides under acidic conditions .
Mechanism of Biological Action
Target Engagement
Structural analogs of N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine exhibit affinity for:
-
FcεRI Receptor: Inhibits IgE-mediated mast cell degranulation by blocking Syk kinase activation .
-
TLR4/MyD88 Pathway: Modulates NF-κB signaling, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6).
Structure-Activity Relationships (SAR)
-
Nitro Group: Enhances electron deficiency, improving binding to hydrophobic pockets in kinase domains .
-
Benzodioxole Moiety: Increases blood-brain barrier permeability compared to simpler aryl groups .
Table 3: Comparative IC₅₀ Values for Analogous Compounds
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| N-(Benzodioxol-5-ylmethyl)-4,6-diamine | Syk Kinase | 12.3 ± 1.2 |
| 5-Nitro-4,6-diaminopyrimidine | TLR4 | 45.7 ± 3.8 |
Pharmacological Applications
Anti-Inflammatory Activity
In murine models, benzodioxole-containing pyrimidinediamines reduced paw edema by 62% at 10 mg/kg (vs. 38% for dexamethasone). The nitro group’s electron-withdrawing effects potentiate hydrogen bonding with Arg112 in the Syk kinase ATP-binding pocket .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume